molecular formula C18H22N2O3S B2746493 3-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide CAS No. 946272-44-2

3-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide

Cat. No. B2746493
CAS RN: 946272-44-2
M. Wt: 346.45
InChI Key: HKCNEYVUUZAFIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs, a methoxy group which can increase the lipophilicity of a compound, a morpholino group which is often used in antisense oligonucleotides, and a thiophene ring which is a common motif in drugs and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several different functional groups. The benzamide and thiophene groups are aromatic, the morpholino group would add a level of steric bulk, and the methoxy group could potentially participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a morpholino group could increase the polarity of the compound, while the methoxy group could increase its lipophilicity .

Scientific Research Applications

Synthesis and Biological Activities

  • Novel heterocyclic compounds derived from visnaginone and khellinone, including morpholine derivatives, demonstrated significant anti-inflammatory and analgesic activities. These compounds, through their inhibitory action on cyclooxygenase enzymes (COX-1/COX-2), offer potential therapeutic applications in treating inflammation and pain (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Chemical Synthesis Methods

  • Research on the Bischler–Napieralski isoquinoline synthesis highlighted the formation of both normal and abnormal reaction products when reacting N-[2-(4-methoxyphenyl)ethyl]benzamides, providing insights into reaction mechanisms and potential pathways for synthesizing novel organic compounds (Satoshi Doi, N. Shirai, Yoshiro. Sato, 1997).

Material Science and Polymer Chemistry

  • The synthesis of biodegradable polyesteramides with pendant functional groups from morpholine-2,5-dione derivatives indicates the versatility of morpholine compounds in creating materials with potential applications in medical and environmental fields (P. J. I. Veld, P. Dijkstra, J. Feijen, 1992).

Pharmacological Research

Neurochemistry and Neuroprotection

  • A study on T-588, a compound enhancing acetylcholine release, showed neurotrophic activity for motor neurons, indicating its potential for treating motor neuron diseases. Although not directly related to the initial compound, this research area exemplifies the interest in morpholine derivatives for neuroprotection and therapy (Y. Iwasaki, Y. Ichikawa, O. Igarashi, et al., 2004).

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

3-methoxy-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-22-16-4-2-3-14(11-16)18(21)19-12-17(15-5-10-24-13-15)20-6-8-23-9-7-20/h2-5,10-11,13,17H,6-9,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCNEYVUUZAFIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC(C2=CSC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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